molecular formula C10H13F3O2 B3047592 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 14234-09-4

4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B3047592
CAS No.: 14234-09-4
M. Wt: 222.20
InChI Key: YQTHRFIEKUQOBI-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 14234-09-4) is a bicyclic carboxylic acid characterized by a rigid bicyclo[2.2.2]octane scaffold substituted with a trifluoromethyl (-CF₃) group at the 4-position. Its molecular formula is C₁₀H₁₃F₃O₂, with a molecular weight of 222.20 g/mol . This compound has garnered attention in medicinal chemistry, particularly as a structural component in small-molecule inhibitors targeting protein-protein interactions (PPIs), such as the MDM2-p53 interaction in cancer therapy . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable bioisostere for aromatic rings or other hydrophobic substituents .

Properties

IUPAC Name

4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O2/c11-10(12,13)9-4-1-8(2-5-9,3-6-9)7(14)15/h1-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTHRFIEKUQOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677640
Record name 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14234-09-4
Record name 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the introduction of a trifluoromethyl group into a bicyclo[2.2.2]octane precursor. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Electron-Withdrawing Groups (e.g., -CF₃) : Increase carboxylic acid acidity (lower pKa) due to inductive (-I) effects. The -CF₃ group also boosts lipophilicity (logP), improving membrane permeability .
  • Electron-Donating Groups (e.g., -CH₃) : Reduce acidity and may decrease metabolic stability compared to -CF₃ derivatives .
  • Functional Groups (e.g., -COOCH₃, -OH) : Provide synthetic handles for further derivatization or modulate solubility .

MDM2 Inhibitors

The compound AA-115/APG-115 (a derivative of this compound) is a clinical-stage MDM2 inhibitor that restores p53 tumor suppressor activity. Compared to analogues with -CH₃ or -COOCH₃ substituents, the -CF₃ group in AA-115 enhances binding affinity to MDM2 through hydrophobic interactions and stabilizes the bioactive conformation .

Bioisosteric Replacements

The bicyclo[2.2.2]octane scaffold is a non-aromatic bioisostere for phenyl rings, reducing toxicity associated with aromatic systems. For example, 4-(methoxycarbonyl) derivatives have been used in peptide synthesis to mimic phenylalanine residues while avoiding oxidative metabolism .

Physicochemical Properties

Property 4-(Trifluoromethyl) Derivative 4-Methyl Derivative 4-(Methoxycarbonyl) Derivative
Molecular Weight (g/mol) 222.20 168.23 212.24
Acidity (pKa, estimated) ~2.5–3.0 ~3.5–4.0 ~2.8–3.3
LogP (Predicted) 2.1–2.5 1.2–1.6 1.8–2.2
Metabolic Stability High (due to -CF₃) Moderate Moderate

Biological Activity

4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS Number: 14234-09-4) is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H13F3O2
  • Molecular Weight : 222.21 g/mol
  • IUPAC Name : this compound
  • Physical Form : Yellow solid
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of bicyclic compounds can inhibit the growth of certain bacteria and fungi, suggesting that this compound may have similar effects due to its structural characteristics .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory assays, where it was tested for its ability to reduce inflammation markers in vitro. The trifluoromethyl group may contribute to its interaction with biological targets involved in inflammatory pathways .

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act through modulation of enzyme activity or by influencing signaling pathways related to inflammation and microbial resistance .

Case Studies and Research Findings

StudyFocusFindings
Kassem et al., 2024 Synthesis and CharacterizationValidated the use of bicyclic structures as bioisosteres in drug design, highlighting the potential of trifluoromethyl groups in enhancing biological activity.
ACS Journal of Medicinal Chemistry Antimicrobial ActivityReported that bicyclic compounds with trifluoromethyl substitutions showed significant antimicrobial effects against specific pathogens.
PubChem Database Toxicological ProfileIdentified potential toxicity concerns, indicating that the compound is harmful if swallowed and can cause skin irritation.

Toxicity and Safety Considerations

While exploring the biological activity, it is crucial to consider the safety profile of this compound. According to available data, the compound is classified as harmful if ingested and can cause skin irritation . Proper handling and safety precautions are recommended when working with this compound.

Q & A

Q. Has this compound been evaluated in preclinical studies for oncology targets?

  • Methodological Answer : While direct studies are limited, cites a structurally similar bicyclo[2.2.2]octane-1-carboxylic acid derivative (APG-115) as a potent MDM2 inhibitor. The trifluoromethyl group’s hydrophobicity and electron-withdrawing properties could enhance target binding and oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid

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